molecular formula C8H18Cl2N2O B1146236 (4-Allylmorpholin-2-yl)methanamine dihydrochloride CAS No. 141815-17-0

(4-Allylmorpholin-2-yl)methanamine dihydrochloride

Cat. No.: B1146236
CAS No.: 141815-17-0
M. Wt: 229.14732
InChI Key:
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Description

(4-Allylmorpholin-2-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of an allyl group attached to the morpholine ring, which is further linked to a methanamine group The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Allylmorpholin-2-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through the reaction of diethanolamine with an appropriate alkylating agent.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, where the morpholine derivative is treated with an allyl halide under basic conditions.

    Attachment of the Methanamine Group:

    Formation of the Dihydrochloride Salt: The free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (4-Allylmorpholin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the allyl group, to form saturated derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed for reduction.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation Products: Epoxides, aldehydes, or carboxylic acids.

    Reduction Products: Saturated morpholine derivatives.

    Substitution Products: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Allylmorpholin-2-yl)methanamine dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Allylmorpholin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The allyl group allows the compound to interact with enzymes and receptors through covalent bonding or non-covalent interactions. The methanamine group can form hydrogen bonds with target proteins, enhancing binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

  • (4-Benzylmorpholin-2-yl)methanamine dihydrochloride
  • (4-Isobutylmorpholin-2-yl)methanamine dihydrochloride
  • (4-Acetyl-2-morpholinyl)methylamine dihydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the substituents attached to the morpholine ring. While (4-Allylmorpholin-2-yl)methanamine dihydrochloride has an allyl group, the similar compounds have benzyl, isobutyl, or acetyl groups.
  • Reactivity: The presence of different substituents affects the reactivity and chemical behavior of the compounds. For example, the allyl group in this compound makes it more prone to undergo oxidation and reduction reactions compared to its benzyl or acetyl counterparts.
  • Applications: The unique structural features of this compound make it suitable for specific applications in medicinal chemistry and organic synthesis, where the allyl group plays a crucial role in its biological activity and reactivity.

Properties

IUPAC Name

(4-prop-2-enylmorpholin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-2-3-10-4-5-11-8(6-9)7-10;;/h2,8H,1,3-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDQBIQOGKSMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCOC(C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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